(R)-1-(5-Fluoropyrimidin-2-yl)ethanamine hydrochloride
Overview
Description
“®-1-(5-Fluoropyrimidin-2-yl)ethanamine hydrochloride” is a chemical compound with the molecular formula C5H7ClFN3 . Its IUPAC name is (5-fluoropyrimidin-2-yl)methanamine;hydrochloride . The compound is also known by its CAS RN: 1314394-77-8 .
Molecular Structure Analysis
The molecular structure of “®-1-(5-Fluoropyrimidin-2-yl)ethanamine hydrochloride” can be represented by the SMILES notation: C1=C(C=NC(=N1)CN)F.Cl . This notation provides a way to represent the structure of the compound in a textual format.Scientific Research Applications
Synthesis of Kinase Inhibitors
A notable application involves the covalent immobilization of the (S)-selective amine transaminase from Vibrio fluvialis (Vf-ATA) for the synthesis of (S)-1-(5-fluoropyrimidin-2-yl)ethanamine, a critical intermediate of the JAK2 kinase inhibitor AZD1480. This process employs a continuous flow biotransformation coupled with in-line purification, offering a more efficient alternative to traditional batch reactions. The biotransformation system ensures the production of optically pure (S)-1-(5-fluoropyrimidin-2-yl)ethanamine with an enantiomeric excess (ee) greater than 99%, isolated in 35% yield (Semproli et al., 2020).
Development of Antifungal Agents
In the context of antifungal agents, the compound has been implicated in the synthesis process of Voriconazole, a broad-spectrum triazole antifungal agent. This process involves setting the relative stereochemistry by adding a 4-(1-metalloethyl)-5-fluoropyrimidine derivative to a specific ketone, achieving excellent diastereoselection and establishing the absolute stereochemistry of Voriconazole through a diastereomeric salt resolution process. This synthesis route underscores the compound's utility in crafting complex molecular structures with precise stereochemical requirements (Butters et al., 2001).
Oral Fluoropyrimidine Derivatives for Cancer Treatment
Another significant application is in the development of S-1, an oral fluoropyrimidine derivative designed to enhance the antitumor activity of 5-fluorouracil (5-FU) while reducing its toxicity. S-1 combines tegafur (a prodrug of 5-FU) with two modulators to inhibit enzymes that degrade 5-FU, thereby increasing its efficacy and reducing gastrointestinal toxicities. This innovative approach to drug design demonstrates the compound's potential in creating more effective and tolerable cancer treatments (Saif et al., 2009).
Properties
IUPAC Name |
(1R)-1-(5-fluoropyrimidin-2-yl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8FN3.ClH/c1-4(8)6-9-2-5(7)3-10-6;/h2-4H,8H2,1H3;1H/t4-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAXIYWZAHFHREE-PGMHMLKASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(C=N1)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=NC=C(C=N1)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClFN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1202070-40-3 | |
Record name | 2-Pyrimidinemethanamine, 5-fluoro-α-methyl-, hydrochloride (1:1), (αR)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1202070-40-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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